1-(4-Octylphenyl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-octylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O/c1-3-4-5-6-7-8-9-15-10-12-16(13-11-15)14(2)17/h10-13H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARQDIVXKVBJFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065116 | |
| Record name | Ethanone, 1-(4-octylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10541-56-7 | |
| Record name | p-Octylacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10541-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethanone, 1-(4-octylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010541567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Octylacetophenone | |
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| Record name | Ethanone, 1-(4-octylphenyl)- | |
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| Record name | Ethanone, 1-(4-octylphenyl)- | |
| Source | EPA DSSTox | |
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| Record name | 1-(4-Octylphenyl)ethanone | |
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Chemical Transformations and Derivatization Strategies of 1 4 Octylphenyl Ethanone
Reactivity of the Carbonyl Group in 1-(4-Octylphenyl)ethanone
The ethanone (B97240) functional group is a primary site for chemical reactions on this compound. smolecule.com The inherent polarity of the carbon-oxygen double bond renders the carbonyl carbon electrophilic, making it a prime target for nucleophilic attack. libretexts.org This reactivity is the foundation for numerous transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecules. smolecule.com
Nucleophilic addition and condensation reactions are fundamental to extending the molecular framework of this compound. The carbonyl group readily undergoes nucleophilic addition, a reaction that can be catalyzed by either acid or base. smolecule.comlibretexts.org For example, the addition of a nucleophile to the carbonyl carbon disrupts the pi bond, creating a tetrahedral intermediate that is subsequently protonated to form an alcohol. libretexts.org
Condensation reactions, which involve nucleophilic addition followed by the elimination of a small molecule like water, are particularly useful. libretexts.org Key examples include:
Claisen-Schmidt Condensation : This reaction, a type of crossed aldol (B89426) condensation, involves reacting this compound with an aromatic aldehyde that lacks an α-hydrogen, typically under basic conditions. wikipedia.org This process is a cornerstone for synthesizing chalcones (α,β-unsaturated ketones), which are valuable intermediates in organic synthesis. wikipedia.orgresearchgate.net
Knoevenagel Condensation : This reaction involves an active methylene (B1212753) compound and is catalyzed by a weak base. sigmaaldrich.comderpharmachemica.com It is a versatile method for forming new carbon-carbon bonds and producing α,β-unsaturated products. sigmaaldrich.comresearchgate.net
Reaction with Amines : The reaction with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) is a classic test for aldehydes and ketones, producing a characteristic orange precipitate. savemyexams.com This addition-elimination (condensation) reaction confirms the presence of the carbonyl group. libretexts.org
Table 1: Examples of Nucleophilic Addition and Condensation Reactions
| Reaction Type | Reactants | Catalyst | Product Type |
|---|---|---|---|
| Claisen-Schmidt Condensation | Aromatic Aldehyde | Base (e.g., NaOH) | Chalcone (α,β-unsaturated ketone) |
| Knoevenagel Condensation | Active Methylene Compound | Weak Base (e.g., Imidazole) | α,β-unsaturated carbonyl compound |
| Reaction with 2,4-DNPH | 2,4-dinitrophenylhydrazine | Acid | 2,4-dinitrophenylhydrazone |
| Imination | Primary Amine | Acid/Base | Imine (Schiff Base) |
| Oximation | Hydroxylamine | Acid/Base | Oxime |
The carbonyl group of this compound can be selectively reduced to either a secondary alcohol or completely to an alkane, depending on the reagents and conditions employed. smolecule.com
Reduction to Alcohols : The use of metal hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) effectively reduces the ketone to the corresponding secondary alcohol, 1-(4-octylphenyl)ethanol. smolecule.comsavemyexams.com The reaction proceeds via nucleophilic addition of a hydride ion (:H⁻) to the electrophilic carbonyl carbon. savemyexams.com Since this compound is a prochiral ketone, this reduction typically yields a racemic mixture of (R)- and (S)-enantiomers. Achieving stereoselectivity to produce an excess of one enantiomer requires the use of specialized chiral reducing agents or asymmetric catalytic hydrogenation methods.
Reduction to Alkanes : For complete reduction of the carbonyl to a methylene group (CH₂), thereby converting this compound to 4-ethyloctylbenzene, classic methods like the Clemmensen reduction (using zinc amalgam and concentrated HCl) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) are employed. libretexts.org These reactions provide a direct route to the corresponding alkane.
Table 2: Selective Reduction Methods for the Carbonyl Group
| Reaction | Reagent(s) | Product |
|---|---|---|
| Hydride Reduction | Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | 1-(4-octylphenyl)ethanol |
| Clemmensen Reduction | Zinc Amalgam (Zn(Hg)), Hydrochloric Acid (HCl) | 4-Ethyloctylbenzene |
| Wolff-Kishner Reduction | Hydrazine (H₂NNH₂), Strong Base (e.g., KOH) | 4-Ethyloctylbenzene |
Modifications of the Aromatic Ring and Alkyl Chain of this compound
Beyond the carbonyl group, both the phenyl ring and the octyl side chain offer sites for further functionalization.
The phenyl ring of this compound is subject to electrophilic aromatic substitution (EAS). smolecule.com The regiochemical outcome of these reactions is dictated by the combined electronic effects of the two substituents: the octyl group and the acetyl group.
The octyl group is an alkyl group, which is electron-donating and therefore an activating group. It directs incoming electrophiles to the ortho and para positions. libretexts.org
The acetyl group (ethanone) is a carbonyl-containing group, which is electron-withdrawing and thus a deactivating group. It directs incoming electrophiles to the meta position. libretexts.orgyoutube.com
Given that the para position is already occupied by the acetyl group, the directing effects of the two groups are in opposition. The activating octyl group directs towards positions 2 and 6 (ortho), while the deactivating acetyl group directs towards positions 3 and 5 (meta). In such cases, the activating group generally controls the regioselectivity. Therefore, electrophilic substitution, such as nitration or halogenation, is expected to occur predominantly at the positions ortho to the octyl group (positions 2 and 6). chemistrytalk.org For instance, nitration with nitric and sulfuric acid would likely yield 1-(3-nitro-4-octylphenyl)ethanone as a major product.
The octyl side chain, while composed of relatively inert C-H bonds, can be functionalized, particularly at the benzylic position (the carbon atom attached directly to the aromatic ring). This position is activated due to the stability of the resulting benzylic radical or cation.
One common strategy is free-radical bromination using a reagent like N-bromosuccinimide (NBS). This would selectively introduce a bromine atom at the benzylic carbon. The resulting benzylic bromide is a versatile intermediate that can undergo nucleophilic substitution reactions to introduce a variety of other functional groups. While functionalizing the terminal end of the long alkyl chain is more challenging, advanced C-H activation techniques could potentially achieve this. core.ac.uk
Synthesis and Characterization of Novel this compound Derivatives
The derivatization of this compound is a route to novel materials with specific properties, such as liquid crystals. smolecule.com The long octyl chain imparts significant hydrophobicity and can influence the self-assembly and mesomorphic (liquid crystalline) properties of its derivatives. smolecule.com
For example, chalcones synthesized from this compound have been explored as components of new liquid crystal materials. smolecule.com The synthesis of these derivatives is often followed by extensive characterization to confirm their structure and properties. Standard analytical techniques include:
FTIR (Fourier-Transform Infrared) Spectroscopy : To identify the presence of key functional groups (e.g., C=O stretch for ketones, C=C for alkenes, N=N for azo compounds). researchgate.net
NMR (Nuclear Magnetic Resonance) Spectroscopy : ¹H and ¹³C NMR are used to elucidate the detailed molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. researchgate.netmagritek.com
Mass Spectrometry (MS) : To determine the molecular weight and confirm the molecular formula of the synthesized compound. researchgate.net
For materials with specific applications like liquid crystals, additional characterization methods such as polarized optical microscopy (POM) and differential scanning calorimetry (DSC) are employed to identify liquid crystalline phases and determine their transition temperatures.
Halogenated Derivatives (e.g., 2-chloro-1-(4-octylphenyl)ethanone)
The introduction of a halogen atom at the α-position to the carbonyl group of this compound yields α-haloketones, which are highly reactive and useful intermediates in organic synthesis. nih.gov These halogenated derivatives are key building blocks for constructing diverse molecular frameworks.
The synthesis of these derivatives typically involves the direct halogenation of the parent ketone. For instance, the bromination of this compound can be achieved using bromine in a suitable solvent like methylene chloride. google.com This reaction proceeds via an enol or enolate intermediate, with the halogen attacking the α-carbon. A similar strategy can be employed for chlorination. The synthesis of related α-chloroketones often utilizes reagents like sulfuryl chloride in a solvent mixture such as methanol (B129727) and ethyl acetate (B1210297)/dichloromethane. nih.gov Another common method for α-bromination involves the use of N-bromosuccinimide (NBS).
These α-haloketones, such as 2-chloro-1-(4-octylphenyl)ethanone, are characterized by the presence of a reactive carbon-halogen bond, making them susceptible to nucleophilic substitution reactions. cymitquimica.com This reactivity allows for the introduction of various functional groups, leading to the synthesis of a wide array of more complex molecules.
| Derivative | Reagent | Reaction Type | Reference |
| 2-Bromo-1-(4-octylphenyl)ethanone | Bromine | Halogenation | google.com |
| 2-Chloro-1-(4-octylphenyl)ethanone | Sulfuryl Chloride (analogous) | Halogenation | nih.gov |
Ether Derivatives (e.g., 2-methoxy-1-(4-octylphenyl)ethanone)
Ether derivatives of this compound, such as 2-methoxy-1-(4-octylphenyl)ethanone, can be synthesized through several strategic routes. A common approach involves the nucleophilic substitution of a pre-functionalized α-haloketone.
Starting with an α-haloketone like 2-bromo- or 2-chloro-1-(4-octylphenyl)ethanone, the corresponding 2-methoxy derivative can be prepared by reaction with a methoxide (B1231860) source, such as sodium methoxide. This is a classic Williamson ether synthesis, where the alkoxide acts as a nucleophile, displacing the halide. organic-chemistry.org
Alternative methods for etherification can also be considered. For example, the reaction of alcohols with substrates can be catalyzed by various reagents to form ethers. organic-chemistry.org While not directly applied to this compound in the provided context, such methods represent viable synthetic pathways. The synthesis of oxime ether derivatives has also been reported for related structures, starting from the corresponding ketone, which is first converted to an oxime and then alkylated. jmpas.com
The resulting α-ether ketones are valuable intermediates. For instance, a study on 1-phenyl-2-(phenylamino)ethanone derivatives, which have a similar core structure, highlights the synthesis of related ethoxy derivatives. nih.gov
| Target Derivative | Precursor | Reagent | Reaction Type | Reference |
| 2-Methoxy-1-(4-octylphenyl)ethanone | 2-Halo-1-(4-octylphenyl)ethanone | Sodium Methoxide | Nucleophilic Substitution (Williamson Ether Synthesis) | organic-chemistry.org |
Formation of Downstream Products and Complex Architectures (e.g., 1-ethenyl-4-octylbenzene, 4-octylbenzoic acid)
The chemical versatility of this compound extends to its conversion into a variety of downstream products through fundamental organic reactions like reduction and oxidation.
1-Ethenyl-4-octylbenzene
The synthesis of 1-ethenyl-4-octylbenzene from this compound typically proceeds through a two-step sequence. The first step involves the reduction of the ketone to the corresponding secondary alcohol, 1-(4-octylphenyl)ethanol. smolecule.com This reduction can be accomplished using reducing agents like sodium borohydride or lithium aluminum hydride. smolecule.com The subsequent step is the dehydration of the alcohol to form the alkene, 1-ethenyl-4-octylbenzene. This is usually achieved by heating the alcohol in the presence of a strong acid catalyst.
4-Octylbenzoic Acid
The oxidation of the acetyl group in this compound provides a direct route to 4-octylbenzoic acid. smolecule.com This transformation can be carried out using strong oxidizing agents. smolecule.com A common method for this type of oxidation is the haloform reaction, where the methyl ketone is treated with a basic solution of a halogen (e.g., bromine or chlorine). This reaction proceeds to form a carboxylate, which is then protonated to yield the carboxylic acid. Other strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide can also be used to achieve this conversion. smolecule.com
These transformations highlight the utility of this compound as a starting material for accessing a range of functionalized aromatic compounds.
| Starting Material | Product | Transformation | Key Reagents | Reference |
| This compound | 1-(4-Octylphenyl)ethanol | Reduction | Sodium Borohydride | smolecule.com |
| 1-(4-Octylphenyl)ethanol | 1-Ethenyl-4-octylbenzene | Dehydration | Acid Catalyst | |
| This compound | 4-Octylbenzoic acid | Oxidation | Strong Oxidizing Agents (e.g., KMnO4) | smolecule.com |
Advanced Spectroscopic and Structural Elucidation of 1 4 Octylphenyl Ethanone and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 1-(4-Octylphenyl)ethanone, both ¹H and ¹³C NMR spectroscopy are employed to assign the structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as doublets in the downfield region due to their deshielded environment. The acetyl group's methyl protons present as a sharp singlet, while the protons of the octyl chain show a series of multiplets, with the terminal methyl group appearing as a triplet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbon of the ketone is characteristically found at the lowest field. The aromatic carbons show a set of signals in the aromatic region, and the carbons of the octyl chain are observed in the aliphatic region of the spectrum. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH, CH₂, and CH₃ groups, aiding in the complete assignment of the carbon skeleton. utar.edu.mychemrevlett.com
| ¹H NMR Data for this compound | |
| Chemical Shift (δ) ppm | Multiplicity |
| 7.90 | d |
| 7.25 | d |
| 2.65 | t |
| 2.58 | s |
| 1.62 | p |
| 1.29 | m |
| 0.88 | t |
| ¹³C NMR Data for this compound | |
| Chemical Shift (δ) ppm | Assignment |
| 197.7 | C=O |
| 149.3 | Aromatic C (para to acetyl) |
| 135.0 | Aromatic C (ipso to acetyl) |
| 128.8 | Aromatic CH (ortho to acetyl) |
| 128.6 | Aromatic CH (meta to acetyl) |
| 35.9 | -CH₂-Ar |
| 31.9 | -CH₂- |
| 31.4 | -CH₂- |
| 29.4 | -CH₂- |
| 29.3 | -CH₂- |
| 26.6 | -C(O)CH₃ |
| 22.7 | -CH₂- |
| 14.1 | -CH₃ |
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, which has a molecular formula of C₁₆H₂₄O and a molecular weight of 232.37 g/mol , high-resolution mass spectrometry (HRMS) can confirm this with high accuracy. epa.gov
Electron Ionization (EI) is a common ionization method that causes the molecule to fragment in a predictable manner. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the intact molecule, as well as several fragment ions. The fragmentation of the radical cation often involves bond cleavages that lead to the formation of stable cations and radicals. uni-saarland.de
A key fragmentation pathway for this compound is the alpha-cleavage, where the bond between the carbonyl group and the adjacent carbon is broken. libretexts.org This can result in the formation of an acylium ion. Another common fragmentation is the McLafferty rearrangement, which can occur if there is a gamma-hydrogen available for transfer. The fragmentation pattern provides a "fingerprint" that helps to confirm the structure of the molecule. libretexts.org
| Major Fragments in the Mass Spectrum of this compound | |
| m/z | Proposed Fragment Ion |
| 232 | [C₁₆H₂₄O]⁺˙ |
| 217 | [C₁₅H₂₁O]⁺ |
| 133 | [C₉H₉O]⁺ |
| 119 | [C₈H₇O]⁺ |
| 43 | [C₂H₃O]⁺ |
Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. osti.govresearchgate.netspectroscopyonline.com The IR spectrum arises from changes in the dipole moment during a vibration, while the Raman spectrum is a result of changes in the polarizability. osti.govresearchgate.netspectroscopyonline.com
For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the C=O stretching vibration of the ketone, typically appearing around 1680-1700 cm⁻¹. rsc.org The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the octyl group appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring give rise to bands in the 1450-1600 cm⁻¹ region. nist.gov
The Raman spectrum provides complementary information. The symmetric vibrations of the aromatic ring are often strong in the Raman spectrum. The C-H stretching and bending vibrations are also observable. nepjol.info
| Characteristic Vibrational Frequencies for this compound | |
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3050 | Aromatic C-H stretch |
| ~2925, 2855 | Aliphatic C-H stretch |
| ~1685 | C=O stretch (ketone) |
| ~1605, 1485 | Aromatic C=C stretch |
| ~1465 | CH₂ bend |
| ~1375 | CH₃ bend |
Electronic Absorption and Emission Spectroscopy for the Investigation of Electronic Transitions (if applicable)
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) absorption and fluorescence emission spectroscopy, provides insights into the electronic structure of a molecule. These techniques are applicable to molecules with chromophores, which are parts of the molecule that absorb light in the UV-Vis region.
The aromatic ring and the carbonyl group in this compound act as a chromophore. The UV-Vis absorption spectrum would be expected to show π → π* transitions associated with the benzene ring and a weaker n → π* transition for the carbonyl group. The position and intensity of these absorption bands can be influenced by the solvent polarity.
Fluorescence emission spectroscopy can be used to study the excited states of the molecule. If the molecule is fluorescent, it will emit light at a longer wavelength than it absorbs. The shape and position of the emission spectrum can provide information about the geometry of the excited state.
X-ray Crystallography for Solid-State Molecular Architecture and Conformational Analysis (if suitable crystalline forms are obtained)
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nist.gov This technique requires the growth of a suitable single crystal of the compound. If a crystal of this compound can be obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsional angles. nist.gov
The crystal structure would reveal the conformation of the octyl chain and its orientation relative to the phenyl ring. It would also provide information about the intermolecular interactions, such as van der Waals forces and any potential weak hydrogen bonds, that govern the packing of the molecules in the crystal lattice. While no specific X-ray crystallographic data for this compound was found in the search results, the technique remains a powerful tool for the definitive structural analysis of crystalline derivatives. For instance, crystal structure data is available for related compounds like 1-(4-Iodophenyl)ethan-1-one. nih.gov
Computational Chemistry and Theoretical Modeling of 1 4 Octylphenyl Ethanone
Density Functional Theory (DFT) Studies on Electronic Structure, Energetics, and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.comnih.gov It is widely applied to molecules like 1-(4-octylphenyl)ethanone and its derivatives to predict their geometry, electronic properties, and reactivity. tandfonline.comdergipark.org.tr
DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately optimize the molecular structure in the gas phase. dergipark.org.trrsc.org These calculations provide key parameters like bond lengths and angles. For the acetophenone (B1666503) moiety, the C=O bond length is a critical parameter, and DFT calculations for related compounds have shown excellent agreement with experimental data from X-ray diffraction. tandfonline.com The planarity and torsional angles between the phenyl ring and the acetyl group are also determined, revealing the molecule's most stable conformation. dergipark.org.tr
A significant aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. tandfonline.comirjweb.com A smaller gap generally implies higher reactivity. aidic.itmdpi.com For acetophenone derivatives, the HOMO is often localized on the phenyl ring, while the LUMO is centered on the carbonyl group, indicating the likely sites for electronic transitions and reactions. tandfonline.comsemanticscholar.org
Furthermore, DFT enables the calculation of global reactivity descriptors and the mapping of the Molecular Electrostatic Potential (MEP). irjweb.commdpi.com The MEP surface visually represents the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. rsc.org For this compound, the oxygen atom of the carbonyl group is expected to be the most electron-rich site, making it susceptible to electrophilic attack. mdpi.com
| Calculated Parameter | Description | Typical Predicted Value Range for Acetophenone Derivatives |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.3 to -6.8 eV rsc.orgirjweb.com |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 to -3.1 eV rsc.orgirjweb.com |
| HOMO-LUMO Gap (ΔE) | Energy difference indicating chemical reactivity | 3.6 to 4.5 eV tandfonline.comrsc.orgirjweb.com |
| Dipole Moment | Measure of the molecule's overall polarity | 2.5 to 3.5 D |
| Chemical Hardness (η) | Resistance to change in electron distribution | 1.8 to 2.3 eV irjweb.commdpi.com |
| Electronegativity (χ) | Power to attract electrons | 4.0 to 4.7 eV mdpi.com |
Molecular Mechanics and Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov These techniques are particularly valuable for exploring the conformational landscapes and intermolecular interactions of flexible molecules like this compound, which possesses a long, flexible octyl chain.
MM force fields (such as CHARMM, Amber, or MMFF) provide the mathematical functions and parameter sets used to calculate the potential energy of the system. rsc.orgwikipedia.org For molecules containing alkylbenzene moieties, specialized or newly developed force fields like TLVMie can offer improved accuracy for properties like viscosity. byu.edu Recent approaches even leverage machine learning to generate force fields that cover a vast chemical space with high accuracy. rsc.orgrsc.org These force fields model bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (van der Waals, electrostatic) interactions. wikipedia.orgarxiv.org
MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the molecule behaves over a period, from picoseconds to microseconds. elifesciences.org For this compound, MD simulations can reveal:
Intermolecular Interactions: How molecules of this compound interact with each other in a liquid or solid state, or how they interact with solvent molecules or larger structures like lipid bilayers. nih.gov
Stability of Complexes: In the context of drug design or materials science, MD simulations can assess the stability and dynamics of this compound or its derivatives when bound to a target protein or assembled into a larger structure. tandfonline.comnih.gov A study on a derivative, 4-((1-ethoxy-2-(4-octylphenyl)-2-oxoethyl)amino)benzoic acid, used 100-nanosecond MD simulations to evaluate its conformational stability and flexibility when bound to the MCR-1 protein. tandfonline.com
Key metrics from MD simulations include the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure, and the Radius of Gyration (Rg), which indicates the compactness of the molecule or complex over time. tandfonline.com
| Simulation Parameter | Description | Potential Insights for this compound |
| Root Mean Square Deviation (RMSD) | Measures the stability of a molecule's conformation over time. | Low RMSD for the phenyl-ethanone core would indicate structural rigidity. |
| Radius of Gyration (Rg) | Indicates the compactness of the molecule. | Fluctuations in Rg would reveal the flexibility and conformational changes of the octyl tail. |
| Solvent Accessible Surface Area (SASA) | Measures the surface area of the molecule exposed to solvent. | Changes in SASA can indicate how the molecule orients itself in different solvent environments. |
| Intermolecular Hydrogen Bonds | Quantifies hydrogen bonding with other molecules (e.g., water, proteins). | Identifies key interactions that stabilize the molecule in a particular environment. |
Computational Elucidation of Reaction Mechanisms and Transition States for Synthetic Pathways
Computational chemistry provides powerful methodologies for elucidating the detailed mechanisms of chemical reactions, including identifying intermediates and transition states. rsc.orgacs.orgrsc.org This is particularly useful for understanding and optimizing the synthesis of molecules like this compound. A common synthetic route is the Friedel-Crafts acylation of octylbenzene (B124392). smolecule.com
Quantum chemical calculations, often employing DFT, can map the entire potential energy surface of a reaction. This allows researchers to calculate the energy barriers (activation energies) associated with each step, thereby identifying the rate-determining step and the most kinetically favorable reaction pathway. researchgate.netrsc.org
For instance, a detailed computational study on the one-pot assembly of pyrazolines starting from alkylaryl ketones (like acetophenone) has been performed using a B3LYP quantum-chemical approach. researchgate.net The study broke down the complex reaction into several stages:
C-vinylation: The initial reaction of the ketone with an acetylene, catalyzed by a superbase.
Isomerization: Conversion between different isomeric forms of the intermediate dienolate ion.
Neutralization: Formation of α,β- and β,γ-unsaturated ketone intermediates.
Cyclization: Subsequent reaction with hydrazine (B178648) to form the final pyrazoline ring.
By calculating the reaction profiles and the energies of all transition states and intermediates, the researchers determined the most probable sequence of events. researchgate.net Similar computational approaches can be applied to the synthesis of this compound and its subsequent transformations, such as oxidation, reduction, or electrophilic aromatic substitution, to predict reaction outcomes and optimize conditions. smolecule.com
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Analogous Alkylaryl Ketones
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical and machine learning methods that correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. meilerlab.orgmdpi.com These models are widely used in drug discovery, toxicology, and materials science to predict the properties of new or untested compounds. aidic.itmdpi.com
For alkylaryl ketones, including this compound and its analogs, QSAR/QSPR models can be developed to predict a wide range of endpoints. The process involves:
Data Collection: Assembling a dataset of analogous compounds with experimentally measured activity or property data. For example, a series of alkylphenones could be tested for their antifungal activity. nih.gov
Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum-chemical descriptors (e.g., HOMO/LUMO energies, dipole moment). aidic.itnih.gov
Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical model is created that finds the best correlation between the descriptors and the observed property. mdpi.com
Validation: The model's predictive power is rigorously tested using internal (cross-validation) and external validation sets to ensure it is robust and not overfitted. aidic.it
A study on differentiation-inducing factors (DIFs), which are chlorinated alkylphenones, demonstrated the power of structure-activity relationship analysis. nih.govnih.gov By synthesizing and testing over 30 derivatives with varying alkyl chain lengths and other modifications, researchers identified which structural features were crucial for specific biological activities, such as anti-proliferative or glucose uptake-promoting effects. nih.govnih.gov For example, it was found that compounds with longer alkyl chains at the acyl group often exhibited greater antibacterial activity. nih.gov Such analyses are foundational to building predictive QSAR models.
| Model Type | Predicted Property | Key Structural Descriptors | Application Example |
| QSAR | Antifungal Activity | Alkyl chain length, presence of specific substituents (e.g., halogens), lipophilicity (LogP) | Designing new alkylphenone-based antifungal agents with enhanced potency. nih.gov |
| QSAR | Anticancer Activity | Size and type of groups on the phenyl ring, overall molecular shape | Identifying derivatives with improved cytotoxicity against specific cancer cell lines. nih.govmdpi.com |
| QSPR | Chromatographic Retention Time | Molecular weight, polarity, number of carbon atoms | Predicting the elution order of alkylphenones in liquid chromatography systems. |
| QSPR | Boiling Point | Van der Waals volume, polarizability, dipole moment | Estimating physical properties for process engineering and safety assessments. nih.gov |
Potential Applications in Advanced Materials Science and Engineering
Incorporation of 1-(4-Octylphenyl)ethanone into Liquid Crystalline Materials
The elongated and structurally anisotropic nature of molecules is a key prerequisite for the formation of liquid crystalline phases. davuniversity.org The 4-octylphenyl unit within this compound provides a rigid core and a flexible tail, characteristics that are highly desirable in the design of liquid crystal molecules, also known as mesogens.
Design Principles for Mesogenic Derivatives Containing 4-Octylphenyl Units
Key design principles for creating mesogenic derivatives from this compound include:
Molecular Shape: The para-substitution of the phenyl ring with the octyl chain and the ethanone (B97240) group creates a rod-like shape, which is fundamental for the formation of calamitic (rod-like) liquid crystals. davuniversity.org
Polarity and Polarizability: The ketone group in this compound introduces a permanent dipole moment, which can enhance intermolecular interactions and influence the stability and type of liquid crystal phase. davuniversity.org
Flexibility: The terminal octyl chain provides flexibility, which can lower the melting point and broaden the temperature range over which the liquid crystal phase is stable. davuniversity.orgnih.gov
Derivatives can be synthesized by modifying the ketone group. For instance, reactions like aldol (B89426) condensation or nucleophilic addition can be employed to extend the molecular structure and create more complex mesogens. smolecule.com
Structure-Property Relationships and Phase Behavior in Liquid Crystal Systems
The relationship between the molecular structure of a compound and its liquid crystalline properties is a central theme in materials chemistry. rsc.org For systems incorporating the 4-octylphenyl unit, several key relationships have been observed:
Influence of Alkyl Chain Length: The length of the terminal alkyl chain significantly impacts the type and stability of the mesophase. nih.gov Longer chains tend to favor the formation of more ordered smectic phases due to increased van der Waals interactions and a tendency for parallel molecular arrangements. nih.gov
Effect of Core Structure: The rigidity and linearity of the aromatic core are crucial. Modifications to the phenyl ring or the introduction of other aromatic units can drastically alter the phase behavior. rsc.org
The mixing of different liquid crystals, including those with 4-octylphenyl units, is a common strategy to create materials with specific properties for applications. beilstein-journals.org The phase behavior of such mixtures can be complex, with the potential for induced or suppressed phases depending on the compatibility and relative concentrations of the components. beilstein-journals.org
Role as a Building Block in Polymer and Oligomer Synthesis
The reactive ketone group and the hydrophobic octylphenyl tail make this compound a versatile monomer or intermediate for the synthesis of functional polymers and oligomers. smolecule.com
Preparation of Functional Polymers Bearing 4-Octylphenyl Side Chains
Polymers with 4-octylphenyl side chains can be prepared through various polymerization techniques. One common approach involves the synthesis of a monomer derived from this compound, followed by its polymerization. For instance, polythiophenes with 4-octylphenyl side chains have been synthesized and studied for their electronic properties. tue.nlnih.gov
The synthesis often involves:
Monomer Synthesis: Chemical modification of this compound to introduce a polymerizable group.
Polymerization: Using methods such as oxidative coupling polymerization with catalysts like FeCl3. nih.gov
The resulting polymers often exhibit good solubility in common organic solvents, which is a significant advantage for processing and device fabrication. tue.nl
Applications in Organic Electronic Devices and Photonic Materials (if investigated)
Polymers incorporating the 4-octylphenyl moiety have shown promise in the field of organic electronics, particularly in organic photovoltaics (OPVs) and light-emitting diodes (LEDs). dokumen.pubescholarship.org
Organic Photovoltaics (OPVs): Polythiophenes with 3-(4-octylphenyl) side chains have been investigated as donor materials in bulk heterojunction solar cells. escholarship.orgresearchgate.net The presence of the phenyl ring on the side chain can influence the polymer's morphology and charge generation at the donor-acceptor interface, in some cases leading to improved device performance compared to polymers with simple alkyl side chains. escholarship.orgresearchgate.net
Polymeric Light-Emitting Diodes (PLEDs): The 4-octylphenyl group has been incorporated into conjugated polymers for PLED applications. For example, triphenylene-based polymers with 2,3-bis(4-octylphenyl) substituents have been synthesized and shown to exhibit blue light emission. researchgate.net The bulky side groups can prevent π-π stacking, leading to consistent photoluminescence in both solution and thin-film form. researchgate.net
Photonic Materials: While direct applications of this compound in photonic crystals are not extensively documented, the development of polymers with tunable optical properties is a key area of photonics research. numberanalytics.cominrim.it The ability to engineer the molecular structure of polymers derived from this compound opens up possibilities for creating materials with specific refractive indices and nonlinear optical responses for photonic applications. numberanalytics.commdpi.com
Interactive Data Table: Properties of Polymers with 4-Octylphenyl Side Chains
| Polymer | Monomer Unit | Polymerization Method | Key Properties | Potential Application | Reference |
| Poly(3-(4-octylphenyl)thiophene) | 3-(4-octylphenyl)thiophene | Grignard Metathesis (GRIM) Polymerization | Soluble, good film-forming properties | Organic Photovoltaics | researchgate.net |
| Triphenylene-based copolymer | 2,3-bis(4-octylphenyl)-1,4-diphenyltriphenylene | Suzuki−Miyaura or Yamamoto polycondensation | Blue light emission, prevents π−π stacking | Polymeric Light-Emitting Diodes | researchgate.net |
Use in the Development of Amphiphilic Systems and Surfactants (considering the long alkyl chain)
The molecular structure of this compound, with its hydrophobic octylphenyl group and a more polar ketone end, suggests its potential as a precursor for creating amphiphilic molecules. While the ketone group itself provides only weak hydrophilicity, it can be chemically modified to introduce more polar head groups, leading to the formation of surfactants.
A well-known class of surfactants, the octylphenol (B599344) ethoxylates (e.g., Triton X-100), are structurally related to this compound. wikipedia.orgatamanchemicals.com These nonionic surfactants possess a 4-octylphenyl hydrophobic tail and a hydrophilic polyethylene (B3416737) oxide chain. wikipedia.org They are widely used as detergents, emulsifiers, and wetting agents in various industrial and laboratory applications. wikipedia.orgatamanchemicals.comnih.gov
Derivatives of this compound could be synthesized to create novel surfactants with specific properties. For example, the ketone group could be reduced to an alcohol and then ethoxylated to produce a polyethylene glycol ether, similar to the Triton X series. The length of the ethoxy chain and modifications to the octyl group could be varied to fine-tune the hydrophilic-lipophilic balance (HLB) of the surfactant, tailoring it for specific applications such as emulsification, dispersion, or solubilization. atamanchemicals.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
